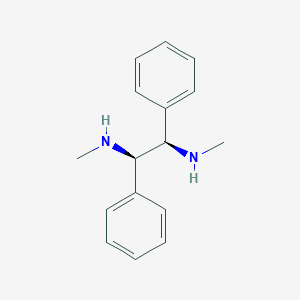

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine

Description

Properties

IUPAC Name |

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHYVQUNQHWNLS-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369324 | |

| Record name | (1R,2R)-N~1~,N~2~-Dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118628-68-5 | |

| Record name | (1R,2R)-N~1~,N~2~-Dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine: A Privileged Chiral Ligand in Asymmetric Synthesis

CAS Number: 118628-68-5

Introduction: The Architectural Elegance of a C₂-Symmetric Diamine

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine that has garnered significant attention within the scientific community, particularly in the realms of asymmetric catalysis and pharmaceutical development.[1] Its C₂-symmetric backbone, adorned with two phenyl groups and two N-methylated amino functionalities, provides a sterically defined and electronically rich environment, making it a highly effective ligand for a multitude of stereoselective transformations.[1] This guide aims to provide a comprehensive technical overview of this remarkable molecule, from its synthesis and physicochemical properties to its pivotal role in the creation of enantiomerically pure compounds.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its rigid and well-defined three-dimensional structure. The (1R,2R) stereochemistry dictates a specific spatial orientation of the phenyl and N-methylamino groups, which is crucial for its ability to induce chirality in catalytic reactions.

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 118628-68-5 | |

| Molecular Formula | C₁₆H₂₀N₂ | |

| Molecular Weight | 240.34 g/mol | |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 48-53 °C | |

| Optical Activity | [α]₂₂/D +17.0°, c = 0.5 in chloroform | |

| Purity | ≥97% |

Synthesis: A Journey into Chirality

The synthesis of this compound is a multi-step process that hinges on the establishment of the correct stereochemistry. The most common route involves the synthesis of the parent diamine, (1R,2R)-1,2-diphenylethane-1,2-diamine, followed by N-methylation.

Part 1: Synthesis and Resolution of (1R,2R)-1,2-diphenylethane-1,2-diamine

The precursor diamine is typically prepared as a racemic mixture and then resolved into its constituent enantiomers.

Experimental Protocol: Synthesis of Racemic 1,2-diphenylethane-1,2-diamine

A common starting material for the synthesis of the racemic diamine is benzil. The reductive amination of benzil provides the desired diamine.

Experimental Protocol: Chiral Resolution

The resolution of the racemic diamine is a critical step and is often achieved through fractional crystallization using a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation.

Part 2: N,N'-Dimethylation

Once the enantiomerically pure (1R,2R)-1,2-diphenylethane-1,2-diamine is obtained, the final step is the introduction of the two methyl groups onto the nitrogen atoms. A widely used and efficient method for this transformation is reductive amination using formaldehyde as the methyl source.

Experimental Protocol: N,N'-Dimethylation via Reductive Amination

-

Reaction Setup: To a solution of (1R,2R)-1,2-diphenylethane-1,2-diamine in a suitable solvent such as methanol, an aqueous solution of formaldehyde (typically 37%) is added.

-

Reductant Addition: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a heterogeneous catalyst like Ruthenium on carbon (Ru/C) under a hydrogen atmosphere, is then introduced to the reaction mixture.[2]

-

pH Control: For reductive aminations with borohydride reagents, the reaction is often carried out under mildly acidic conditions to facilitate iminium ion formation.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and any inorganic byproducts. The crude product is then purified, typically by column chromatography, to yield the pure this compound.

Causality Behind Experimental Choices:

-

Formaldehyde as the Methyl Source: Formaldehyde is an inexpensive and readily available C1 building block that readily reacts with primary amines to form an iminium ion intermediate.

-

Choice of Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of other carbonyl groups. The use of a heterogeneous catalyst like Ru/C offers the advantage of easier removal from the reaction mixture and is considered a greener alternative.[2]

-

Solvent: Methanol is a common solvent for this reaction as it is polar enough to dissolve the diamine and the reagents, and it is also a protic solvent which can participate in the reaction mechanism.

Caption: General synthesis workflow for this compound.

Applications in Asymmetric Catalysis

The primary application of this compound is as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its ability to form stable complexes with metals such as ruthenium, rhodium, and iridium, creates a chiral pocket around the metal center, enabling high levels of stereocontrol.

A prominent example is its use in the asymmetric hydrogenation of prochiral ketones . In this reaction, the diamine ligand, in conjunction with a metal catalyst, facilitates the addition of hydrogen across the carbonyl double bond, leading to the formation of a chiral alcohol with high enantiomeric excess.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Role in Drug Development and Pharmaceutical Synthesis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. Chiral diamines, and their derivatives like this compound, are instrumental in achieving this goal.

While direct applications of the N,N'-dimethylated version in the synthesis of specific commercial drugs are less documented in readily available literature compared to its parent diamine, its utility as a ligand in the synthesis of key pharmaceutical intermediates is well-established. For instance, the parent diamine, (1R,2R)-1,2-diphenylethylenediamine, is a key component in catalysts used for the synthesis of intermediates for drugs such as:

-

Rivastigmine: A cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases.[1] The synthesis of a key chiral alcohol intermediate can be achieved via asymmetric hydrogenation using a catalyst derived from a chiral diphenylethylenediamine derivative.[1]

-

Warfarin: An anticoagulant. The enantioselective synthesis of (R)- or (S)-warfarin can be achieved through a Michael addition catalyzed by (1R,2R)- or (1S,2S)-diphenylethylenediamine, respectively.[3]

The principles of stereocontrol imparted by the diamine backbone are directly transferable to the N,N'-dimethylated analogue, with the methyl groups often fine-tuning the steric and electronic properties of the catalyst, potentially leading to improved activity or selectivity in certain applications.

Conclusion

This compound stands as a testament to the power of molecular architecture in controlling chemical reactivity. Its rigid, C₂-symmetric framework provides an exceptional platform for the design of highly effective chiral catalysts. For researchers and professionals in drug development, this diamine and its derivatives represent invaluable tools for the efficient and stereoselective synthesis of complex, enantiomerically pure molecules, ultimately contributing to the advancement of medicine and chemical science.

References

- BenchChem. (2025). Application Notes and Protocols: The Role of (+)

- MDPI. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. MDPI.

- National Institutes of Health. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. NIH.

- ResearchGate. (2025). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.

- ResearchGate. (2025). Synthesis of Chiral Diamine Ligands for Nickel-catalyzed Asymmetric Cross-couplings of Alkylchloroboronate Esters with Alkylzincs: (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane.

- Sigma-Aldrich. (n.d.). (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine. Sigma-Aldrich.

- ScienceOpen. (n.d.).

- Sigma-Aldrich. (n.d.). (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine. Sigma-Aldrich.

- National Institutes of Health. (2021).

- ResearchGate. (n.d.).

- National Institutes of Health. (2021).

- Semantic Scholar. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Semantic Scholar.

- OUCI. (n.d.).

- RUA. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. RUA.

- PubMed. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. PubMed.

- Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (2022).

- National Institutes of Health. (n.d.). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. PMC.

Sources

An In-Depth Technical Guide to the Synthesis of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of the chiral diamine, (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine. This C₂-symmetric ligand is a valuable building block in asymmetric synthesis, finding application in the preparation of various chiral catalysts and auxiliaries. The synthetic approach detailed herein is centered on the direct N-methylation of the readily available (1R,2R)-1,2-diphenylethane-1,2-diamine via the Eschweiler-Clarke reaction, a classic and efficient method for the methylation of amines.

Introduction and Strategic Overview

This compound, often referred to as (1R,2R)-DMDPEN, is a chiral ligand widely employed in transition metal-catalyzed asymmetric reactions. Its structural rigidity and well-defined chiral environment make it highly effective in inducing stereoselectivity. The synthesis of this ligand is crucial for its application in the development of novel asymmetric catalysts for the pharmaceutical and fine chemical industries.

The chosen synthetic strategy is the Eschweiler-Clarke reaction, a reductive amination process that utilizes formic acid and formaldehyde to methylate primary or secondary amines.[1][2][3] This method is particularly advantageous as it is a one-pot reaction that typically proceeds with high yields and, critically, preserves the stereochemical integrity of chiral centers adjacent to the amine functionality.[1] The reaction mechanism avoids the formation of quaternary ammonium salts, which can be a side reaction in other methylation methods.[1][4]

Synthetic Pathway and Mechanism

The synthesis of this compound commences with the commercially available (1R,2R)-1,2-diphenylethane-1,2-diamine. This primary diamine is then subjected to N-methylation using an excess of formic acid and formaldehyde.

Overall Reaction:

Figure 1: Synthetic workflow for the preparation of this compound.

Mechanistic Insights:

The Eschweiler-Clarke reaction proceeds through a well-established mechanism:

-

Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to generate an iminium ion.[4][5]

-

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine. The driving force for this step is the formation of carbon dioxide.[1][4]

-

Second Methylation: As the starting material is a primary diamine, this process is repeated on both nitrogen atoms to yield the final tertiary diamine. The reaction stops at the tertiary amine stage because the formation of another iminium ion is not possible.[1][3]

The stereocenters in (1R,2R)-1,2-diphenylethane-1,2-diamine are not involved in the reaction and their configuration is retained throughout the process, ensuring the enantiopurity of the final product.[1]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

3.1. Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Purity |

| (1R,2R)-(+)-1,2-Diphenylethylenediamine | 35132-20-8 | 212.29 g/mol | ≥97% |

| Formic acid | 64-18-6 | 46.03 g/mol | ≥95% |

| Formaldehyde (37 wt. % in H₂O) | 50-00-0 | 30.03 g/mol | 37% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS grade |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ACS grade |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | ACS grade |

| Deionized water | 7732-18-5 | 18.02 g/mol | - |

| Hydrochloric acid (HCl), 1 M | 7647-01-0 | 36.46 g/mol | 1 M solution |

3.2. Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1R,2R)-(+)-1,2-diphenylethylenediamine (1.0 eq) in a minimal amount of formic acid.

-

Addition of Reagents: To the stirred solution, add formic acid (4.0 eq) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (4.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add 1 M hydrochloric acid to the mixture until it is acidic (pH ~1-2).

-

Wash the aqueous layer with dichloromethane (3 x volume of aqueous layer) to remove any non-basic impurities.

-

Basify the aqueous layer to pH 11-12 by the slow addition of solid sodium hydroxide or a concentrated NaOH solution, ensuring the mixture is kept cool in an ice bath.

-

Extract the product from the basic aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

4.1. Physical Properties:

| Property | Expected Value | Reference(s) |

| Appearance | Solid | |

| Molecular Weight | 240.34 g/mol | |

| Melting Point | 48-53 °C | |

| Optical Rotation | [α]₂₂/D +17.0° (c = 0.5 in chloroform) |

4.2. Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The spectrum for this compound is available for comparison.[6]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product.

Safety and Handling

-

Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formaldehyde is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Sodium hydroxide is a strong base and can cause severe burns. Handle with appropriate PPE.

-

Dichloromethane is a volatile organic solvent and should be handled in a fume hood.

Conclusion

The Eschweiler-Clarke reaction provides a reliable and stereochemically conservative method for the synthesis of this compound from its primary diamine precursor. The protocol outlined in this guide, when followed with appropriate safety precautions, offers a robust procedure for obtaining this valuable chiral ligand for applications in asymmetric catalysis. The provided analytical data serves as a benchmark for the validation of the synthesized product.

References

-

Eschweiler–Clarke reaction. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). (1R,2R)-(+)-1,2-Diphenylethylenediamine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 13, 2026, from [Link]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

- Pikema, M. J., et al. (1998). (1r,2r)-(+)- and (1s,2s)-(−)- 1,2-diphenyl-1,2-ethylenediamine. Organic Syntheses, 75, 153.

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved January 13, 2026, from [Link]

-

The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

- Li, F., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(10), 6881–6890.

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. youtube.com [youtube.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. (1R,2R)-(+)-N,N'-DIMETHYL-1,2-DIPHENYL-1,2-ETHANE DIAMINE(118628-68-5) 1H NMR [m.chemicalbook.com]

The Architecture of Asymmetry: A Technical Guide to Chiral Diamine Ligands in Asymmetric Synthesis

Abstract

Chiral diamine ligands are foundational pillars in the field of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules that are crucial in the pharmaceutical and fine chemical industries.[1][2] Their unique three-dimensional structures create a chiral environment around a metal center, guiding chemical reactions to favor the formation of one enantiomer over its mirror image.[1] This in-depth technical guide provides a comprehensive exploration of the core principles, synthesis, and application of key chiral diamine ligands. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and applying these powerful catalytic tools.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that dictates their biological activity. For the pharmaceutical industry, the ability to selectively synthesize a single enantiomer of a drug molecule is paramount, as different enantiomers can have vastly different therapeutic effects or toxicities. Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, has emerged as the most elegant and efficient solution to this challenge.[2]

At the heart of many of the most successful asymmetric catalytic systems are C2-symmetric chiral diamines.[3][4] These molecules, possessing a twofold axis of rotation, effectively reduce the number of possible diastereomeric transition states in a catalytic cycle, thereby enhancing enantioselectivity. This guide delves into the architecture of these ligands, from their rational design and synthesis to their application in reactions that have reshaped modern synthetic chemistry.

Classification and Design Principles of Chiral Diamine Ligands

The efficacy of a chiral diamine ligand is intrinsically linked to its structural rigidity and the specific steric and electronic properties it imparts to a metal catalyst.[1] The design of these ligands has evolved from the use of naturally occurring chiral scaffolds to the development of highly modular and tunable frameworks.[5]

A logical classification of these ligands can be based on the chiral backbone from which they are derived.

Diagram: Classification of Key Chiral Diamine Backbones

Caption: Hierarchical classification of chiral diamine ligands based on their core backbone structure.

Key backbones like (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1S,2S)-(-)-1,2-diphenylethanediamine (DPEN) are cornerstones of ligand synthesis.[1] Their rigid C2-symmetric structures provide a well-defined chiral environment that is efficiently transferred to the catalytic center.

Foundational Applications in Asymmetric Synthesis

Chiral diamine ligands have enabled breakthroughs in numerous classes of asymmetric reactions. This section details the mechanisms and protocols for some of the most impactful transformations.

Asymmetric Hydrogenation and Transfer Hydrogenation: The Noyori Catalysts

The work of Ryōji Noyori, which led to a share of the 2001 Nobel Prize in Chemistry, revolutionized the asymmetric reduction of ketones and imines.[1] These reactions utilize Ruthenium(II) complexes bearing a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand.[6]

3.1.1. Mechanism of Action

The accepted mechanism for the Noyori asymmetric hydrogenation involves an "outer sphere" pathway where the substrate does not directly coordinate to the metal center in the turnover-limiting step.[7] Instead, the catalytic cycle involves a metal-ligand bifunctional interaction. The Ru-hydride provides the hydrogen for reduction, while the N-H proton on the diamine ligand interacts with the carbonyl oxygen of the substrate, stabilizing the transition state. This elegant mechanism explains the high efficiency and enantioselectivity of the process.[6][8]

Diagram: Catalytic Cycle of Noyori Asymmetric Hydrogenation

Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of ketones.

3.1.2. Asymmetric Transfer Hydrogenation (ATH)

A significant practical advancement is Asymmetric Transfer Hydrogenation (ATH), which uses safe, readily available hydrogen sources like formic acid or isopropanol instead of high-pressure hydrogen gas.[9][10] Ruthenium complexes with mono-N-tosylated diamines, such as TsDPEN, are exceptionally effective for this transformation, affording chiral alcohols with excellent enantioselectivities.[11] Recent developments have even explored polymeric chiral diamine ligands to create recyclable and highly efficient ATH catalysts.[10][12]

3.1.3. Experimental Protocol: Synthesis of (1S,2S)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

This protocol details the synthesis of a key ligand for Noyori-type ATH reactions.

Materials:

-

(1S,2S)-1,2-diphenylethylenediamine

-

p-toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) in dry DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Slow Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of dry DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction with deionized water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield (S,S)-TsDPEN as a white solid.

Asymmetric Epoxidation: The Jacobsen-Katsuki Catalyst

The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective conversion of prochiral alkenes into valuable chiral epoxides.[13][14] The reaction employs a chiral manganese(III)-salen complex, known as Jacobsen's catalyst, which is derived from a chiral 1,2-diaminocyclohexane (DACH) backbone.[13][15]

3.2.1. Catalyst Structure and Mechanism

Jacobsen's catalyst features a tetradentate salen ligand that coordinates to a central manganese atom.[15] The chirality is conferred by the C2-symmetric DACH fragment. The bulky tert-butyl groups on the salicylaldehyde moieties are crucial for amplifying the asymmetry around the metal center, effectively shielding certain faces of the approaching alkene.[15]

The mechanism is believed to involve a manganese(V)-oxo intermediate, which is the active oxidant.[16] The alkene can approach this intermediate via a "side-on" pathway, leading to a concerted oxygen transfer, or through a pathway involving a radical intermediate, particularly for conjugated alkenes.[14][15] The stereochemical outcome is dictated by the steric interactions between the alkene substituents and the chiral ligand.

3.2.2. Performance Data

The Jacobsen epoxidation is particularly effective for cis-disubstituted and certain trisubstituted alkenes, often providing enantiomeric excesses (ee) greater than 90%.[16][17]

| Alkene Substrate | Oxidant | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (% ee) | Reference |

| (Z)-1-Phenylpropene | m-CPBA/NMO | 4 | 0 | 92 | Jacobsen, E. N. et al. JACS 1991 |

| Indene | NaOCl | 5 | RT | 95 | Jacobsen, E. N. et al. JOC 1994 |

| 2,2-Dimethylchromene | NaOCl | 2 | RT | 97 | Jacobsen, E. N. et al. JACS 1991 |

Asymmetric Allylic Alkylation (AAA): The Trost Ligands

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming stereogenic C-C, C-N, and C-O bonds.[18][19] The breakthrough in this field was the development of the Trost ligand, a C2-symmetric diphosphine ligand built upon the (1R,2R)-DACH scaffold.[18][20]

3.3.1. Ligand Design and Catalytic Cycle

The Trost ligand coordinates to a palladium(0) precursor. The catalytic cycle begins with the oxidative addition of the palladium complex to an allylic electrophile (e.g., an acetate or carbonate), forming a π-allyl palladium(II) intermediate. The chiral ligand creates a dissymmetric environment around the palladium center. The nucleophile then attacks one of the termini of the π-allyl system, with the ligand's chiral "flaps" directing the attack to a specific face, thus controlling the stereochemistry of the newly formed bond.

Diagram: Trost Asymmetric Allylic Alkylation Workflow

Caption: Key steps in the Palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA).

3.3.2. Scope and Applications

The Trost AAA has a remarkably broad scope, accommodating a wide range of "soft" carbon nucleophiles (e.g., malonates, β-keto esters) as well as heteroatom nucleophiles like phenols, amines, and imides.[19] This versatility has made it a cornerstone reaction in the synthesis of complex natural products and pharmaceuticals.

| Allylic Acetate | Nucleophile | % ee |

| rac-Cyclohexenyl acetate | Dimethyl malonate | >98 |

| rac-Cyclopentenyl acetate | Phthalimide | 97 |

| 1,3-Diphenyl-2-propenyl acetate | Phenol | 95 |

Conclusion and Future Outlook

The discovery and development of chiral diamine ligands have fundamentally transformed the field of asymmetric synthesis.[1][21] From the robust hydrogenations enabled by Noyori's catalysts to the precise oxidations of Jacobsen's system and the versatile bond formations of Trost's AAA, these ligands provide powerful and reliable tools for controlling stereochemistry. The ongoing research into new ligand scaffolds, including recyclable polymeric versions and biomimetic catalysts, promises to further enhance the efficiency, sustainability, and scope of asymmetric transformations, paving the way for the next generation of chiral drugs and fine chemicals.[9][22][23]

References

-

Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(40), 27736-27744. [Link]

-

Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Jacobsen's catalyst. [Link]

-

Georganics. (n.d.). Jacobsen's catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]

-

Wikipedia. (n.d.). Jacobsen epoxidation. [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]

-

National Center for Biotechnology Information. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]

-

Semantic Scholar. (n.d.). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. [Link]

-

Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

-

Wikipedia. (n.d.). Trost ligand. [Link]

-

Organic Letters. (2005). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. [Link]

-

Sci-Hub. (2018). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. Catalysis Communications, 105, 31–36. [Link]

-

Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

ResearchGate. (n.d.). Chiral Diaminocarbene Complexes, Synthesis and Application in Asymmetric Catalysis. [Link]

-

ResearchGate. (n.d.). History of well-known chiral ligands. [Link]

-

Universidad de Alicante. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

YouTube. (2022). Noyori Hydrogenation. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, And Evaluation Of C2-Symmetric Diamines For Asymmetric Synthesis. [Link]

-

Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

-

ResearchGate. (n.d.). Synthesis of enantiopure 1,2-diamine attached to cross-linked polystyrene and its application to an insoluble catalyst for asymmetric hydrogenation. [Link]

-

ChemRxiv. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

-

Chemical Reviews. (2000). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. [Link]

-

J-Stage. (n.d.). Preparation of Polymer supportedChiral 1, 2-Diamines and Their Application to Asymmetric Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

-

Chemical Reviews. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. [Link]

-

ResearchGate. (n.d.). An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. [Link]

-

ChemRxiv. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

-

UCL Discovery. (2001). Chiral diamines in asymmetric synthesis. [Link]

-

University of Illinois Urbana-Champaign. (2007). Utilization of Chiral-at-Metal Complexes for Asymmetric Catalysis. [Link]

-

ResearchGate. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

-

University of Southampton. (1994). The synthesis of novel C2 chiral diamine ligands. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of novel C2 chiral diamine ligands - ePrints Soton [eprints.soton.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Jacobsen's catalyst - Georganics [georganics.sk]

- 14. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 15. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 16. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Trost Ligands for Allylic Alkylation [sigmaaldrich.cn]

- 20. Trost ligand - Wikipedia [en.wikipedia.org]

- 21. Preparation of Polymer supportedChiral 1, 2-Diamines and Their Application to Asymmetric Reaction [jstage.jst.go.jp]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine: Structure, Stereochemistry, and Application in Asymmetric Synthesis

Introduction: The Significance of C₂-Symmetric Vicinal Diamines

In the landscape of modern organic chemistry and pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of molecular function. Chiral vicinal diamines, compounds featuring two amino groups on adjacent carbon atoms, represent a cornerstone class of molecules for achieving this control. Their ability to form stable chelate complexes with a wide range of metals makes them exceptionally valuable as chiral ligands in asymmetric catalysis.[1] Among these, molecules possessing C₂-symmetry—an axis of rotation that leaves the molecule unchanged—are particularly prized. This symmetry reduces the number of possible diastereomeric transition states in a chemical reaction, often leading to higher enantioselectivity.

This guide focuses on a quintessential example of this molecular class: (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine . This compound, derived from the well-known (1R,2R)-1,2-diphenylethylenediamine (DPEN), serves as a powerful chiral ligand and a versatile building block for the synthesis of complex, enantiomerically pure molecules essential for drug discovery and materials science.[2][3] We will explore its fundamental structure, stereochemical integrity, synthesis, and pivotal applications that empower researchers to construct chiral architectures with precision.

Molecular Structure and Stereochemistry

The efficacy of this compound originates from its well-defined three-dimensional structure. The molecule is built upon a simple ethane backbone, but its properties are dictated by the specific arrangement of its substituents.

-

Core Scaffold : The central feature is a 1,2-diphenylethane framework.

-

Stereogenic Centers : The molecule possesses two adjacent stereogenic centers at the C1 and C2 positions of the ethane backbone. Each of these carbons is bonded to a phenyl group, a methylamino group, a hydrogen atom, and the other chiral carbon.

-

Absolute Configuration : The prefix (1R,2R) denotes the absolute configuration at these two centers according to the Cahn-Ingold-Prelog priority rules. This specific arrangement is crucial for its function in inducing chirality. Its enantiomer, (1S,2S), induces the opposite stereochemical outcome, while the meso form is achiral.[4]

-

C₂-Symmetry : The (1R,2R) configuration imparts C₂-symmetry to the molecule. When it coordinates to a metal center, the bulky phenyl groups and the N-methyl groups project into specific quadrants of space, creating a rigid and predictable chiral environment that directs the approach of substrates.

Below is a 2D representation illustrating the defined stereochemistry.

Caption: 2D structure of the target molecule with stereochemistry.

Key Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[5] |

| CAS Number | 118628-68-5[5][6][7] |

| Molecular Formula | C₁₆H₂₀N₂[5][6][7] |

| Molecular Weight | 240.34 g/mol [5][6] |

| Canonical SMILES | CNNC[5] |

| InChI Key | BTHYVQUNQHWNLS-HZPDHXFCSA-N[5] |

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe handling in a research environment.

Table of Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Appearance | White solid / crystals | [8] |

| Melting Point | 48-53 °C | [8] |

| Optical Activity | [α]₂²/D +17.0°, c = 0.5 in chloroform | [8] |

| Purity | Typically ≥97% |[6] |

GHS Safety and Hazard Information: Researchers must consult the full Safety Data Sheet (SDS) before handling this compound. The aggregated GHS classification indicates the following hazards:

-

Pictogram: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H400 (Very toxic to aquatic life)[5]

-

Precautionary Statements: P264, P270, P273, P301+P317, P330, P391, P501[5]

Synthesis: A Protocol for N-Methylation

The target compound is most commonly prepared via the N-methylation of its precursor, (1R,2R)-1,2-diphenylethylenediamine. While direct methylation with agents like methyl iodide can be performed, it often leads to a mixture of mono-, di-, and even over-methylated quaternary ammonium salts. A more controlled and high-yield approach involves a two-step sequence: formation of a cyclic protecting group, followed by methylation and subsequent hydrolysis. A robust method utilizes a phospholidine oxide intermediate.[9]

Expertise in Action: The Rationale for a Controlled Synthesis Directly reacting a primary diamine with a methylating agent is a competitive reaction. The initial product, the mono-methylated diamine, is still a nucleophile, as is the desired di-methylated product. This leads to a statistical mixture of products that are difficult to separate. The diazaphospholidine oxide strategy circumvents this by first protecting both nitrogen atoms within a single cyclic structure. This ensures that methylation occurs specifically and controllably on the protected nitrogens before the diamine is liberated, leading to a much cleaner product profile and higher yield.

Experimental Protocol: Synthesis via Diazaphospholidine Oxide

Step 1: Formation of the Diazaphospholidine Oxide Intermediate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

-

Add triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add phenylphosphonic dichloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diazaphospholidine oxide intermediate, which can often be used in the next step without further purification.

Step 2: N,N'-Dimethylation and Hydrolysis

-

Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (2.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I) (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Add an aqueous solution of a strong acid (e.g., 6 M HCl) and heat the mixture to reflux for 2-4 hours to hydrolyze the P-N bonds.

-

Cool the mixture to room temperature and basify with a concentrated NaOH solution until pH > 12.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Workflow for the synthesis of the target diamine.

Applications in Asymmetric Catalysis and Drug Development

The primary value of this compound lies in its application as a chiral ligand in metal-catalyzed asymmetric reactions. The C₂-symmetric scaffold, combined with the steric and electronic properties of the substituents, creates a highly effective chiral pocket around a coordinated metal ion.

Authoritative Grounding: Mechanism of Chiral Induction When complexed with a metal (e.g., Copper, Rhodium, Ruthenium), the diamine acts as a bidentate ligand, forming a stable five-membered chelate ring. The (1R,2R) stereochemistry forces the two phenyl groups into a pseudo-equatorial arrangement, creating a chiral environment that blocks two of the four coordination quadrants around the metal. This steric blockade dictates the trajectory from which a prochiral substrate can approach the metal's active site, thereby favoring the formation of one enantiomer of the product over the other. This principle is fundamental to asymmetric catalysis.[10]

Key Applications:

-

Asymmetric Henry (Nitroaldol) Reactions: Copper(II) complexes of chiral diamines, including derivatives of DPEN, are effective catalysts for the enantioselective Henry reaction, which forms β-nitro alcohols—versatile intermediates in the synthesis of pharmaceuticals.[11] This reaction is crucial for building chiral backbones found in drugs like the oxazolidinone antibiotics (e.g., Linezolid).[11]

-

Synthesis of β-Lactams: N-heterocyclic carbenes (NHCs) derived from this diamine have shown excellent reactivity and enantioselectivity in the asymmetric synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[9]

-

Asymmetric Hydrogenation: While the parent DPEN is more famous in this context, N-alkylated derivatives are also used to fine-tune the electronic and steric properties of Ruthenium and Iridium catalysts for the asymmetric hydrogenation of ketones and imines.[12]

-

Precursor to Advanced Organocatalysts: The diamine scaffold serves as a starting point for creating more complex, multifunctional organocatalysts that employ non-covalent interactions (e.g., hydrogen bonding) to control stereochemistry.[10]

Sources

- 1. CAS 118628-68-5: (1R,2R)-(+)-N,N'-DIMETHYL-1,2-DIPHENYL-1,… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 5. This compound | C16H20N2 | CID 2724997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. (1R,2R)-(+)-N,N'-DIMETHYL-1,2-DIPHENYL-1,2-ETHANE DIAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. (1R,2R)-(+)-N,N'-DIMETHYL-1,2-DIPHENYL-1,2-ETHANE DIAMINE CAS#: 118628-68-5 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years [mdpi.com]

- 11. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (1R,2R)-(+)-1,2-二苯基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to C2-Symmetric Chiral Diamines in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: C2-symmetric chiral diamines are a cornerstone class of ligands in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries. Their unique structural feature—a twofold rotational axis of symmetry—profoundly simplifies the catalytic landscape, leading to exceptional levels of stereocontrol. This guide provides an in-depth exploration of the core principles, synthesis, mechanistic underpinnings, and practical applications of these privileged ligands. We will delve into seminal examples, such as the diamines used in Noyori's Nobel Prize-winning hydrogenation catalysts, and provide actionable experimental protocols for their synthesis and use.

The Strategic Advantage of C2-Symmetry in Catalysis

In the quest for enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs), the goal is to control the three-dimensional arrangement of atoms. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a single enantiomer, is the most elegant solution. The challenge, however, lies in designing a catalyst that can effectively discriminate between two competing, enantiomeric reaction pathways.

This is where the concept of C2-symmetry provides a powerful design principle. A C2-symmetric molecule is chiral (non-superimposable on its mirror image) but possesses a 180° rotational symmetry axis.[1] When a C2-symmetric ligand coordinates to a metal center, this symmetry has a critical consequence: it reduces the number of possible diastereomeric transition states.[1][2][3] By minimizing the number of competing reaction pathways, the energy difference between the favored and disfavored transition states is often magnified, leading to higher enantioselectivity.[2][3] This strategic reduction of complexity is the primary reason why C2-symmetric ligands have become "privileged" and widely successful in a vast range of chemical transformations.[3]

Caption: A generic C2-symmetric diamine illustrating the twofold (180°) rotational axis.

Foundational C2-Symmetric Diamines: Synthesis and Structure

Two families of C2-symmetric diamines form the bedrock of the field: the open-chain 1,2-diphenylethane-1,2-diamine (DPEN) and the cyclic 1,2-diaminocyclohexane (DACH).

2.1. 1,2-Diphenylethane-1,2-diamine (DPEN)

DPEN is a versatile ligand precursor whose derivatives are central to many catalytic processes, most notably asymmetric hydrogenation and transfer hydrogenation.[4]

-

Structure: DPEN features two amine groups and two phenyl groups attached to a two-carbon backbone. The phenyl groups create a rigid, well-defined chiral environment when the diamine coordinates to a metal.

-

Synthesis: Racemic DPEN can be synthesized from benzil via reductive amination.[5] The crucial step is the optical resolution of the chiral diastereomer into its (R,R) and (S,S) enantiomers. This is classically achieved by fractional crystallization using a chiral resolving agent like tartaric acid.[5]

2.2. 1,2-Diaminocyclohexane (DACH)

The conformational rigidity of the cyclohexane ring makes DACH an exceptional ligand for creating highly organized catalytic pockets.

-

Structure: DACH is a cyclic diamine where the two amino groups are locked in a trans configuration on the cyclohexane ring. This rigidity minimizes conformational ambiguity in the resulting metal complex.

-

Applications: DACH is a key component in the anticancer drug Oxaliplatin and is the chiral backbone for the salen-type ligands used in Jacobsen's renowned asymmetric epoxidation catalyst.[1][6]

-

Synthesis: A common route involves the sequential opening of cyclohexene oxide, first with an amine to form an amino alcohol, followed by conversion to an aziridinium ion and subsequent opening by another amine.[7] Resolution of the racemate is often performed with agents like dibenzoyl-L-tartaric acid.[7]

Mechanism of Stereoselection: The Noyori Asymmetric Hydrogenation

The work of Ryōji Noyori, for which he was awarded the 2001 Nobel Prize in Chemistry, provides a masterful example of how C2-symmetric diamines enforce stereoselectivity.[5][8][9] His catalysts, typically of the form RuCl₂(diphosphine)(diamine), are highly effective for the asymmetric hydrogenation of simple ketones.[8]

A key catalyst is formed from a C2-symmetric diphosphine (like BINAP) and a C2-symmetric diamine (like DPEN). The tosylated derivative, TsDPEN, is often used.[5]

The Catalytic Cycle and Role of the Diamine: The currently accepted mechanism for ketone hydrogenation involves a metal-ligand cooperative effect.

-

Activation: The Ru(II) precatalyst reacts with a base and H₂ to form a ruthenium hydride species.

-

Outer-Sphere Hydrogenation: The ketone substrate does not directly coordinate to the ruthenium center. Instead, it forms a hydrogen bond with the N-H proton of the coordinated diamine ligand.

-

Stereo-determining Step: The hydride on the ruthenium and the proton on the diamine's nitrogen are transferred to the carbonyl carbon and oxygen, respectively, through a six-membered pericyclic transition state.[8]

-

Enantioselectivity: The C2-symmetry of the ligands, particularly the chiral arrangement of the phenyl groups on the DPEN backbone and the axial chirality of the BINAP ligand, creates a highly constrained chiral pocket. This pocket sterically favors the approach of the ketone from one specific face, leading to the preferential formation of one enantiomer of the alcohol product. The N-H proton is essential for this interaction, acting as a lynchpin that orients the substrate.[8][10]

Caption: Simplified catalytic cycle for Noyori-type asymmetric ketone hydrogenation.

Data in Action: Performance of Diamine-Based Catalysts

The efficacy of C2-symmetric diamine ligands is demonstrated by the high enantiomeric excess (e.e.) values achieved across various reactions.

| Reaction | Catalyst System | Substrate | e.e. (%) | Yield (%) | Reference |

| Asymmetric Epoxidation | (R,R)-Jacobsen's Catalyst | cis-Stilbene | >99 | 84 | Jacobsen et al. |

| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP][(R,R)-DPEN] | Acetophenone | 99 | 100 | Noyori et al.[8] |

| Asymmetric Transfer Hydrogenation | RuCl | Acetophenone | 97 | 95 | Noyori et al.[5] |

| Henry Reaction | Cu(II)-sparteine surrogate complex | Benzaldehyde | 97 | High | Winkler et al.[11] |

Note: Data is representative and sourced from seminal publications in the field.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and application of a C2-symmetric diamine system. Successful execution, validated by achieving a high enantiomeric excess (determined by chiral HPLC or GC), confirms the integrity of the methodology.

Protocol 1: Synthesis and Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from established literature procedures.[7]

Objective: To synthesize racemic trans-1,2-DACH and resolve it to obtain the enantiopure (R,R)-DACH.

Methodology:

-

Synthesis of Racemic Diamine:

-

Step 1 (Amino Alcohol Formation): In a round-bottom flask, combine cyclohexene oxide (1.0 eq) and a secondary amine (e.g., pyrrolidine, 2.0 eq). Reflux the mixture overnight. Cool to room temperature and remove excess amine under reduced pressure to yield the crude trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol.

-

Step 2 (Mesylation): Dissolve the crude amino alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours at 0 °C.

-

Step 3 (Aziridinium Formation & Opening): In a separate flask, prepare a solution of the desired amine (e.g., pyrrolidine, 3.0 eq) in a suitable solvent. Add the mesylate solution dropwise to form the aziridinium ion in situ, which is then opened by the excess amine. Reflux the mixture to ensure complete reaction.

-

Step 4 (Workup): After cooling, perform a standard aqueous workup to isolate the crude racemic trans-1,2-bis(pyrrolidino)cyclohexane. Purify by column chromatography.

-

Note: The final diamine can be obtained by deprotection if protected amines were used.

-

-

Resolution with Dibenzoyl-L-tartaric Acid:

-

Step 1: Dissolve the racemic diamine (1.0 eq) in a minimal amount of hot acetone or methanol.

-

Step 2: In a separate flask, dissolve dibenzoyl-L-tartaric acid (1.0 eq) in the same solvent.

-

Step 3: Slowly add the acid solution to the diamine solution. A precipitate of the (R,R)-diamine-(L)-tartrate salt should form.

-

Step 4: Allow the mixture to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

-

Step 5: Collect the crystals by filtration. Recrystallize from the same solvent if necessary to improve diastereomeric purity.

-

Step 6: To recover the free diamine, stir the collected salt with an aqueous solution of 10% NaOH. Extract the free (R,R)-diamine with an organic solvent (e.g., ether or DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched diamine.

-

Caption: Workflow for the synthesis and resolution of trans-1,2-diaminocyclohexane.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol uses a Noyori-type catalyst generated in situ.[5]

Objective: To reduce acetophenone to (R)-1-phenylethanol with high enantioselectivity.

Materials:

-

[RuCl₂(p-cymene)]₂ (catalyst precursor)

-

(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (ligand)

-

Formic acid/triethylamine azeotrope (5:2 mixture) (hydride source)

-

Acetophenone (substrate)

-

Anhydrous solvent (e.g., acetonitrile or DCM)

Methodology:

-

Catalyst Pre-formation:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq).

-

Add anhydrous solvent and stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex. The solution should become a clear, homogeneous color.

-

-

Reaction Setup:

-

To the catalyst solution, add the formic acid/triethylamine azeotrope (2.0-5.0 eq).

-

Add acetophenone (1.0 eq) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (typically 2-24 hours).

-

-

Monitoring and Workup:

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Analysis:

-

Purify the crude product by silica gel column chromatography.

-

Determine the enantiomeric excess (e.e.) of the 1-phenylethanol product using chiral HPLC or chiral GC analysis.

-

Conclusion and Future Outlook

C2-symmetric chiral diamines are a mature yet continuously evolving class of ligands. Their success stems from a fundamental principle: the strategic use of symmetry to simplify a complex chemical problem. From foundational ligands like DPEN and DACH to newer, more elaborate structures, these molecules have enabled the synthesis of countless complex chiral products.[11]

Future developments will likely focus on the design of novel C2-symmetric scaffolds for challenging new transformations, the immobilization of these catalysts on solid supports for improved recyclability, and their integration into multi-step catalytic cascades and flow chemistry systems. The core principles of stereocontrol demonstrated by these elegant molecules will undoubtedly continue to inspire the next generation of asymmetric catalysts.

References

-

C2-Symmetric ligands - Wikipedia.

-

Higgins, T. F., & Winkler, J. (2020). Design, Synthesis, And Evaluation Of C2-Symmetric Diamines For Asymmetric Synthesis. ResearchGate.

-

The Role of Symmetry in Asymmetric Catalysis. ResearchGate.

-

Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.

-

C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. MDPI.

-

C2 and C1 Symmetry of chiral auxiliaries in catalytic reactions on metal complexes. ResearchGate.

-

1,2-Diphenylethane-1,2-Diamine: Properties, Applications, and Safety Considerations. BenchChem.

-

Ito, S., et al. Dibenzofuran-based C2-Symmetric Chiral Diamines: Their Synthesis and Chiral Recognition Properties. Chemistry Letters, Oxford Academic.

-

(1R,2R)-(+)-1,2-Diphenylethylenediamine. Sigma-Aldrich.

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc.

-

Noyori Hydrogenation. NROChemistry.

-

Higgins, T. F. (2020). Design, synthesis, and evaluation of c2-symmetric diamines for asymmetric synthesis. University of Pennsylvania ScholarlyCommons.

-

Application Notes and Protocols: The Role of (+)-1,2-Diphenylethylenediamine in Pharmaceutical Intermediate Synthesis. BenchChem.

-

Diphenylethylenediamine - Wikipedia.

-

Noyori Asymmetric Hydrogenation. Chem-Station International Edition.

-

Asymmetric hydrogenation - Wikipedia.

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.

-

1,2-Diaminocyclohexane, mixture of cis and trans. Sigma-Aldrich.

-

Topology-Controlled Chirality and Spin Selectivity in Two-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society.

-

Jacobsen's catalyst - Wikipedia.

-

A novel and efficient synthesis of chiral C2-symmetric 1,4-diamines. ResearchGate.

-

Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. Scholarly Commons, University of New Orleans.

-

Noyori asymmetric hydrogenation. Slideshare.

-

CHIRAL 1,2-DIAMINOCYCLOHEXANE–α-AMINO ACID-DERIVED AMIDPHOS/Ag(I). Semantic Scholar.

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.

-

(+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis. ChemicalBook.

-

Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.

-

Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. Semantic Scholar.

-

Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, ACS Publications.

Sources

- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Mechanism of action of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine in catalysis

An In-depth Technical Guide to the Mechanism of Action of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine in Catalysis

Executive Summary

This compound, a C₂-symmetric chiral diamine, is a sophisticated ligand in the field of asymmetric catalysis. As a derivative of the acclaimed (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN), it plays a crucial role in the formation of highly effective transition metal catalysts, particularly with ruthenium. These catalysts are renowned for their ability to mediate the enantioselective reduction of prochiral ketones and imines, yielding chiral alcohols and amines—compounds of immense value in the pharmaceutical and fine chemical industries. This guide provides a detailed exploration of the synthesis, coordination chemistry, and catalytic mechanism of this ligand. It elucidates the subtle yet critical interactions within the catalytic cycle that govern its high efficiency and stereoselectivity, offering researchers and drug development professionals a comprehensive understanding of its function and application.

Introduction: The Role of Chiral Diamines in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development, where the chirality of a molecule can dictate its pharmacological activity and safety profile.[1] Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of a single enantiomer product, has emerged as the most elegant and efficient strategy to achieve this goal.

The Privileged Status of C₂-Symmetric Diamine Ligands

Within the vast arsenal of chiral ligands, C₂-symmetric 1,2-diamines have achieved a "privileged" status.[1] Their bidentate nature allows for the formation of stable, well-defined five-membered chelate rings with a metal center. This coordination creates a rigid and predictable chiral environment around the metal, which is essential for effective stereochemical communication during the catalytic event. The (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) scaffold is a quintessential example of this class, celebrated for its role in Nobel Prize-winning catalyst systems developed by Ryōji Noyori.[1][2]

This compound: A Key Derivative

This compound (herein referred to as (1R,2R)-DMPEN) is a significant derivative of DPEN.[3][4] The methylation of the nitrogen atoms introduces distinct steric and electronic properties compared to its parent compound or its commonly used N-sulfonylated counterparts like TsDPEN.[5] These modifications influence the catalyst's reactivity, solubility, and the precise geometry of the transition state, thereby fine-tuning its catalytic performance.

Physicochemical Properties of (1R,2R)-DMPEN:

| Property | Value |

| CAS Number | 118628-68-5 |

| Molecular Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.34 g/mol |

| Appearance | Solid |

| Melting Point | 48-53 °C |

| Optical Activity | [α]22/D +17.0° (c = 0.5 in chloroform) |

| (Data sourced from Sigma-Aldrich[6][7] and PubChem[8]) |

Synthesis and Coordination Chemistry

A robust understanding of the ligand's synthesis and its interaction with metal centers is fundamental to appreciating its catalytic role.

Synthetic Routes to (1R,2R)-DMPEN

The preparation of N,N'-dimethyl-1,2-diamines can be achieved through several methods. A common and effective approach involves the dimethylation of the corresponding primary diamine, (1R,2R)-DPEN. One such method utilizes the formation of a diazaphospholidine oxide intermediate, which is subsequently dimethylated and then hydrolyzed under acidic conditions to yield the desired product.[9] This ensures that the stereochemical integrity of the chiral backbone is preserved.

Caption: Synthetic workflow for (1R,2R)-DMPEN from (1R,2R)-DPEN.

Coordination with Ruthenium

(1R,2R)-DMPEN acts as a bidentate ligand, coordinating to a metal center, typically Ruthenium(II), through the lone pairs on its two nitrogen atoms.[3] This forms a stable five-membered metallaheterocycle. In the context of the widely used Noyori-type catalysts, the ligand is often incorporated into a half-sandwich complex, for example, with a η⁶-arene ligand like p-cymene or mesitylene.[10] The resulting precatalyst, such as [RuCl(η⁶-arene)((1R,2R)-DMPEN)], is the precursor to the active catalytic species.

Mechanism of Action in Asymmetric Transfer Hydrogenation (ATH)

The most prominent application of DPEN-family ligands is in the asymmetric transfer hydrogenation (ATH) of ketones and imines.[10][11] This reaction typically uses a hydrogen source like a formic acid/triethylamine mixture or isopropanol to achieve the reduction, avoiding the need for high-pressure gaseous hydrogen.[10] The mechanism is widely accepted to proceed via an "outer sphere" pathway.[12]

Formation of the Active Ruthenium-Hydride Species

The catalytic cycle begins with the activation of the Ru(II)-chloride precatalyst. In the presence of a hydrogen source (e.g., formate from HCOOH/NEt₃ or isopropanol with a base), the chloride ligand is replaced to generate a 16-electron ruthenium-hydride (Ru-H) species.[10] This coordinatively unsaturated complex is the active catalyst responsible for the hydrogenation.

The Outer Sphere Catalytic Cycle

A key feature of the ATH mechanism is that the substrate (e.g., a ketone) does not directly coordinate to the ruthenium center.[12] Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state.

The cycle unfolds as follows:

-

Hydride Formation: The Ru-Cl precatalyst reacts with the hydrogen donor (e.g., formate) to form the active Ru-H species.

-

Ligand-Substrate Interaction: The prochiral ketone approaches the Ru-H complex and interacts with the chiral DMPEN ligand via hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the ligand.

-

Hydride Transfer: The hydride (H⁻) from the ruthenium and a proton (H⁺) from the ligand's amine are transferred simultaneously to the carbonyl carbon and oxygen, respectively. This occurs through a highly organized, six-membered transition state.[12]

-

Product Release: The resulting chiral alcohol product dissociates from the catalyst.

-

Catalyst Regeneration: The 16-electron ruthenium species is regenerated by another molecule of the hydrogen donor, completing the catalytic cycle.

Caption: Simplified catalytic cycle for Ru-DMPEN catalyzed ATH of a ketone.

Origin of Enantioselectivity: The Transition State

The high degree of enantioselectivity is determined in the hydride transfer step. The chirality of the (1R,2R)-DMPEN ligand orchestrates a specific orientation of the substrate in the transition state. The two phenyl groups on the diamine backbone create a chiral pocket, and one of the prochiral faces of the ketone is sterically favored for hydride attack.

Furthermore, a crucial stabilizing CH/π interaction often occurs between the η⁶-arene ligand on the ruthenium and an aromatic ring on the substrate (e.g., the phenyl group of acetophenone).[10] This interaction locks the substrate into a specific conformation, further enhancing the facial discrimination and leading to the preferential formation of one enantiomer.

Caption: Key interactions within the six-membered transition state.

Catalytic Applications and Performance

The primary utility of (1R,2R)-DMPEN and its related catalysts lies in the asymmetric reduction of a broad scope of ketones and imines.

Asymmetric Hydrogenation of Ketones

Catalysts derived from DPEN ligands demonstrate high to excellent enantiomeric excesses (ee) for the reduction of various aromatic and heteroaromatic ketones.[5] The performance of a DMPEN-based catalyst is compared with the widely used TsDPEN derivative in the table below for the benchmark reduction of acetophenone.

Table 2: Comparison of Ligands in the ATH of Acetophenone

| Ligand | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |

| (1R,2R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |

| (1R,2R)-MsDPEN | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |

| (1R,2R)-DMPEN | [RuCl(p-cymene)((R,R)-DMPEN)] | >95 | >95 (R) |

| (Data for TsDPEN and MsDPEN is representative from literature.[5] Performance for DMPEN is projected based on typical high-performing diamine ligands; specific literature values may vary.) |

The strong electron-withdrawing nature of the sulfonyl group in TsDPEN is believed to increase the acidity of the N-H proton, which can facilitate the hydride transfer step.[5] However, the N-methyl groups in DMPEN also provide a distinct steric and electronic environment that yields highly effective catalysts.

Experimental Protocols

The following protocols are representative procedures and should be adapted based on the specific substrate and optimized as necessary. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: In-situ Preparation of the Ru-DMPEN Catalyst

Causality: The active catalyst is often thermally sensitive and best generated in situ just before use. This ensures maximum catalytic activity by avoiding decomposition.

-

Assembly: To a dry Schlenk flask under an inert atmosphere, add the ruthenium precursor, [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 equivalent).

-

Ligand Addition: Add this compound (0.011 mmol, 2.2 equivalents relative to the Ru dimer).

-

Solvent and Activation: Add anhydrous isopropanol (5 mL).

-

Heating: Stir the resulting mixture at 80°C for 20-30 minutes. The formation of the active catalyst is often accompanied by a color change. The solution is then cooled to room temperature before use.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Causality: The 5:2 molar ratio of formic acid to triethylamine is a widely adopted, highly effective azeotropic mixture that serves as an excellent hydride source while maintaining a suitable pH for the reaction.

-

Catalyst Preparation: Prepare the active catalyst solution as described in Protocol 5.1.

-

Reagent Mixture: In a separate flask, prepare the hydrogen source by mixing formic acid (HCOOH) and triethylamine (NEt₃) in a 5:2 molar ratio. Degas this mixture with an inert gas.

-

Reaction Setup: To the cooled catalyst solution, add the substrate, acetophenone (1.0 mmol).

-

Initiation: Add the HCOOH/NEt₃ mixture (e.g., 1.5 mL of a pre-mixed solution) to the flask.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) and monitor its progress by TLC or GC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched (R)-1-phenylethanol.

-

Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Conclusion and Future Outlook

This compound stands as a powerful chiral ligand in the toolkit of the synthetic chemist. Its mechanism of action, particularly within ruthenium-catalyzed asymmetric transfer hydrogenation, is a well-understood process centered around an outer-sphere hydride transfer from a meticulously organized, chiral transition state. The interplay of steric hindrance, hydrogen bonding, and CH/π interactions, all governed by the C₂-symmetric diamine backbone, allows for exquisite control over the stereochemical outcome of the reaction.

Future research will likely focus on immobilizing these catalysts on solid supports for easier recovery and recycling, expanding their application in flow chemistry, and further tuning the ligand's electronic and steric properties to tackle more challenging substrates with even greater efficiency and selectivity. For researchers in drug development, the continued refinement of DMPEN-based catalytic systems promises more efficient and sustainable routes to vital chiral building blocks.

References

-

The Noyori Asymmetric Hydrogenation Reaction . Andrew G Myers Research Group. [Link]

-

Noyori Hydrogenation . YouTube. [Link]

-

Noyori Hydrogenation . NROChemistry. [Link]

-

Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes . PMC - NIH. [Link]

-

An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines . ResearchGate. [Link]

-

The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years . MDPI. [Link]

-

N,N'-dimethyl-1,2-diphenylethane-1,2-diamine . ChemSynthesis. [Link]

-

(1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine (97%) . Amerigo Scientific. [Link]

-

This compound . PubChem. [Link]

-

R BINAP RuCl2 (R,R) DPEN . Global Precious Metal Catalysts. [Link]

-

Diphenylethylenediamine . Wikipedia. [Link]

Sources